sappanone B

Catalog No.
S645996
CAS No.
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sappanone B

Product Name

sappanone B

IUPAC Name

(3R)-3-[(3,4-dihydroxyphenyl)methyl]-3,7-dihydroxy-2H-chromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,17-19,21H,7-8H2/t16-/m1/s1

InChI Key

BTLMXNHNFFXBHW-MRXNPFEDSA-N

SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O

Synonyms

sappanone B

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@@](C(=O)C2=C(O1)C=C(C=C2)O)(CC3=CC(=C(C=C3)O)O)O

Description

sappanone B is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.

Sappanone B is a naturally occurring compound classified as a homoisoflavanone, primarily isolated from the heartwood of Caesalpinia sappan, a plant known for its medicinal properties. Structurally, sappanone B features a chromanone backbone, which is a characteristic structure of flavonoids. This compound is recognized for its potential therapeutic applications and biological activities, particularly in the context of inflammation and oxidative stress.

Typical of flavonoids and related compounds. These include:

  • Oxidation-Reduction Reactions: Sappanone B can undergo oxidation to form reactive intermediates, which may contribute to its biological activities.
  • Methylation: The compound can be methylated to produce derivatives with altered biological properties.
  • Condensation Reactions: Sappanone B can react with other phenolic compounds to form more complex structures, which may enhance its pharmacological effects.

These reactions are essential for understanding the compound's reactivity and potential modifications that could enhance its therapeutic efficacy.

Sappanone B exhibits significant biological activities, including:

  • Anti-inflammatory Effects: Research indicates that sappanone B can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models .
  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Antimicrobial Activity: Preliminary studies suggest that sappanone B may possess antimicrobial properties, although further research is needed to elucidate its mechanisms and efficacy .

Sappanone B can be synthesized through various methods:

  • Natural Extraction: It is primarily obtained from Caesalpinia sappan using solvent extraction techniques, such as ultrasonic-assisted extraction or maceration .
  • Chemical Synthesis: Asymmetric synthesis methods have been developed to produce sappanone B in the laboratory. For example, enantioselective synthesis using modified chiral triazolium salts has been reported . This method allows for the production of sappanone B with high purity and specific stereochemistry.

Sappanone B has several potential applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and antioxidant properties, sappanone B is being investigated as a candidate for developing new anti-inflammatory drugs.
  • Cosmetic Industry: The compound's antioxidant effects make it a suitable ingredient in formulations aimed at skin protection and anti-aging.
  • Nutraceuticals: Its health benefits position sappanone B as a potential dietary supplement for managing inflammation and oxidative stress-related conditions.

Studies on sappanone B's interactions with other compounds reveal insights into its pharmacological potential:

  • Synergistic Effects: When combined with other natural compounds, sappanone B may enhance their biological effects, particularly in anti-inflammatory pathways .
  • Mechanistic Studies: Research indicates that sappanone B modulates key signaling pathways involved in inflammation, such as nuclear factor kappa B and mitogen-activated protein kinase pathways .

Sappanone B shares structural similarities with several other compounds derived from Caesalpinia sappan or related plants. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
Sappanone AHomoisoflavanoneAnti-inflammatory, antioxidantExhibits dual inhibition of phosphodiesterase 4
BrazilinAnthraquinoneAntioxidant, antimicrobialKnown for its strong colorant properties
BrazileinAnthraquinoneAntioxidant, anti-inflammatoryMore potent than brazilin in certain assays
SappanchalconeChalconeAnticancer activitySpecifically targets prostate cancer cells

Sappanone B is unique due to its specific chromanone structure and distinct anti-inflammatory mechanisms compared to these similar compounds.

XLogP3

1.5

Dates

Modify: 2024-02-18

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